Tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC18119706
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O3 |
|---|---|
| Molecular Weight | 244.33 g/mol |
| IUPAC Name | tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-5-9(8-14)10(15)7-13/h9-10,15H,4-8,13H2,1-3H3 |
| Standard InChI Key | IYMBMWCFDPSCSD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(CN)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
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Molecular Formula:
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IUPAC Name: tert-Butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
The compound features a piperidine ring substituted at the 3-position with a 2-amino-1-hydroxyethyl group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Stereochemical variations, such as the (S)-enantiomer, are critical for specific biological activities .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.043 g/cm³ | |
| Boiling Point | 324.1°C (estimated) | |
| Flash Point | 149.8°C | |
| Refractive Index | 1.479 | |
| pKa | 15.09 (predicted) | |
| Solubility | Moderate in polar solvents |
Synthesis and Industrial Production
Key Synthetic Routes
The synthesis typically involves multi-step strategies:
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Piperidine Core Formation: Cyclization or alkylation reactions generate the piperidine backbone.
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Boc Protection: Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) .
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Hydroxyethyl and Amino Group Installation:
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Starting Material: Piperidine
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Step 1: Boc protection under anhydrous conditions.
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Step 2: Hydroxyethylation via Mitsunobu reaction or epoxide ring-opening.
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Step 3: Deprotection and amination using in methanol.
Industrial Methods: Continuous flow reactors and automated purification systems enhance yield (up to 74%) and reproducibility .
Biological Activity and Applications
Pharmacological Relevance
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Antitubercular Agents: Inhibits 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) in Mycobacterium tuberculosis, disrupting menaquinone biosynthesis .
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Cholinesterase Inhibition: Potential application in Alzheimer’s disease via acetylcholinesterase (AChE) modulation.
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Antiviral Research: Structural analogs inhibit SARS-CoV-2 proteases.
Structural-Activity Relationships (SAR)
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The piperidine nitrogen and hydroxyethyl group are critical for receptor binding .
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Boc protection improves solubility and stability during synthesis .
Future Directions and Research Gaps
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